molecular formula C22H20N2O2 B432211 2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile

2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile

Cat. No.: B432211
M. Wt: 344.4 g/mol
InChI Key: KYFXPHPBTUJULU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of compound D24 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

The reaction conditions for these steps include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

Compound D24 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound D24 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of compound D24 involves the inhibition of sphingomyelin synthase 2 (SMS2). This enzyme is responsible for the synthesis of sphingomyelin from ceramide and phosphatidylcholine. By inhibiting SMS2, compound D24 reduces the production of sphingomyelin, which can affect various cellular processes, including cell signaling and membrane structure . The molecular targets and pathways involved include the sphingomyelin biosynthesis pathway and related signaling pathways .

Comparison with Similar Compounds

Compound D24 is unique in its potency as an inhibitor of sphingomyelin synthase 2. Similar compounds include other sphingomyelin synthase inhibitors, such as:

The uniqueness of compound D24 lies in its high potency and selectivity for sphingomyelin synthase 2, making it a valuable tool in pharmacological research .

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-(2-methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile

InChI

InChI=1S/C22H20N2O2/c1-25-22-14-8-6-12-19(22)24-20(15-23)18-11-5-7-13-21(18)26-16-17-9-3-2-4-10-17/h2-14,20,24H,16H2,1H3

InChI Key

KYFXPHPBTUJULU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1NC(C#N)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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